molecular formula C18H15N3O2 B3253032 5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one CAS No. 221025-37-2

5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one

Cat. No.: B3253032
CAS No.: 221025-37-2
M. Wt: 305.3 g/mol
InChI Key: SYAKZEXRPVIUIO-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one is a complex organic compound belonging to the class of fused N-heterocyclic compounds This compound is characterized by its unique structure, which includes an imidazo[1,5-a]quinoxaline core fused with a methoxybenzyl group

Preparation Methods

The synthesis of 5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control parameters.

Chemical Reactions Analysis

5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets. For instance, it can bind to central benzodiazepine receptors, modulating their activity and leading to potential anxiolytic effects. Additionally, it can inhibit phosphodiesterase 10A, affecting intracellular signaling pathways .

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]imidazo[1,5-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-23-14-8-6-13(7-9-14)11-20-15-4-2-3-5-16(15)21-12-19-10-17(21)18(20)22/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAKZEXRPVIUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3N4C=NC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one
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5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one
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5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one
Reactant of Route 5
5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one
Reactant of Route 6
5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one

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